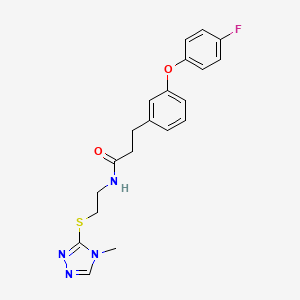
5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H13ClN2O3S2 and its molecular weight is 356.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, this compound can prevent the formation of thrombin, a key enzyme in blood clotting.
Mode of Action
This compound acts as an inhibitor of factor Xa. It binds to the active site of factor Xa, preventing its interaction with its natural substrates . This inhibition disrupts the coagulation cascade, reducing the formation of thrombin and ultimately preventing the formation of blood clots .
Biochemical Pathways
The inhibition of factor Xa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, the main component of a blood clot. Therefore, the inhibition of factor Xa results in reduced thrombin and fibrin formation, preventing blood clot formation .
Result of Action
The primary result of the action of this compound is the prevention of blood clot formation. By inhibiting factor Xa, the compound reduces the formation of thrombin and fibrin, key components of blood clots . This can help prevent thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transient ischemic attacks, peripheral vascular disease, pulmonary embolism, or deep venous thrombosis .
Biochemical Analysis
Biochemical Properties
The compound interacts with the coagulation enzyme Factor Xa (FXa), a key player in the coagulation cascade . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Cellular Effects
The compound’s interaction with FXa can have significant effects on various types of cells and cellular processes. By inhibiting FXa, it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . This interaction allows the compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-17-11-4-3-10(8-9(11)2-6-13(17)18)16-22(19,20)14-7-5-12(15)21-14/h3-5,7-8,16H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVCMHBGLHFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
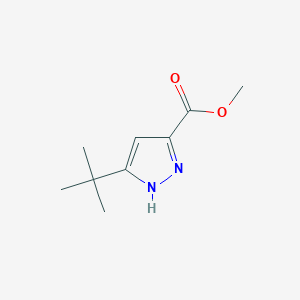
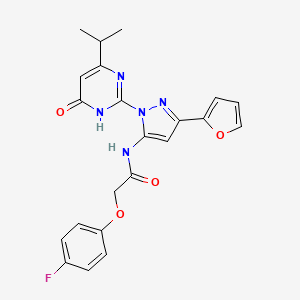
![3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea](/img/structure/B3018559.png)
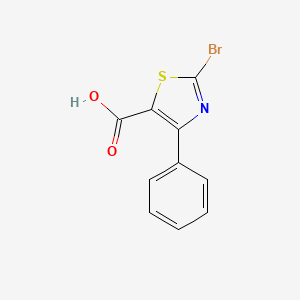

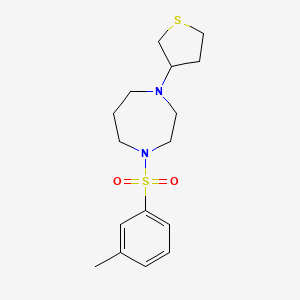
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)
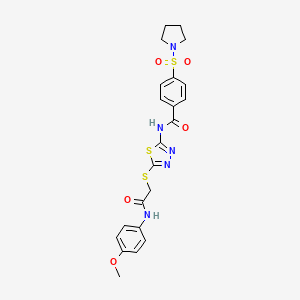

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)
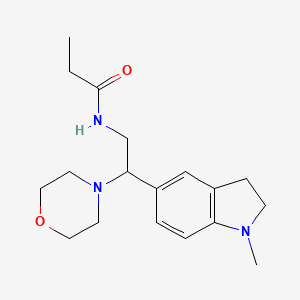
![5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B3018577.png)
